molecular formula C10H13FN2 B15123891 3-Fluoro-5-(piperidin-4-yl)pyridine

3-Fluoro-5-(piperidin-4-yl)pyridine

Cat. No.: B15123891
M. Wt: 180.22 g/mol
InChI Key: VETLEBBOAUJETM-UHFFFAOYSA-N
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Description

3-Fluoro-5-(piperidin-4-yl)pyridine is a fluorinated pyridine derivative that features a piperidine ring attached to the pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring using reagents like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions . The piperidine ring can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using boron reagents .

Industrial Production Methods

Industrial production of 3-Fluoro-5-(piperidin-4-yl)pyridine may involve large-scale fluorination processes using specialized fluorinating agents and reactors designed to handle the reactive intermediates. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction conditions and minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(piperidin-4-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various fluorinated derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • 3-Fluoropyridine

Uniqueness

3-Fluoro-5-(piperidin-4-yl)pyridine is unique due to the presence of both a fluorine atom and a piperidine ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the piperidine ring improves its solubility and bioavailability .

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

3-fluoro-5-piperidin-4-ylpyridine

InChI

InChI=1S/C10H13FN2/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8/h5-8,12H,1-4H2

InChI Key

VETLEBBOAUJETM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=CN=C2)F

Origin of Product

United States

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